Mdyyfeer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

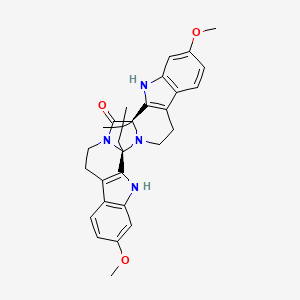

Mdyyfeer is an antioxidant peptide derived from the pancreatin hydrolysate of C-phycocyanin. It exhibits strong DPPH and ABTS radical scavenging activities and has been demonstrated to protect zebrafish larvae against oxidative damage induced by hydrogen peroxide .

Preparation Methods

Mdyyfeer is typically isolated from the pancreatin hydrolysate of C-phycocyanin. The preparation involves enzymatic hydrolysis using pancreatin, followed by purification processes to isolate the peptide. The compound is stored as a powder at -20°C for up to three years or in solution at -80°C for up to one year .

Chemical Reactions Analysis

Mdyyfeer undergoes various chemical reactions, primarily involving its antioxidant properties. It exhibits high DPPH and ABTS radical scavenging abilities, which are indicative of its ability to neutralize free radicals. The compound protects against oxidative damage, particularly in biological systems such as zebrafish larvae .

Scientific Research Applications

Mdyyfeer has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound is used as a model compound to study antioxidant mechanisms and to develop new antioxidant peptides.

Biology: It is used in research to understand oxidative stress and its effects on biological systems.

Medicine: this compound is investigated for its potential therapeutic applications in protecting cells from oxidative damage, which is relevant in conditions such as neurodegenerative diseases and aging.

Industry: The compound is explored for its potential use in developing antioxidant supplements and cosmetics

Mechanism of Action

Mdyyfeer exerts its effects through its antioxidant properties. It scavenges free radicals, thereby preventing oxidative damage to cells. The compound activates the Nrf2 signaling pathway, which enhances the expression of antioxidant enzymes and protects cells from oxidative stress. Additionally, it inhibits the NF-κB pathway, reducing inflammation and further protecting cells .

Comparison with Similar Compounds

Mdyyfeer is unique due to its high antioxidant activity and its ability to protect biological systems from oxidative damage. Similar compounds include other antioxidant peptides derived from various sources, such as:

Glutathione: A tripeptide with strong antioxidant properties.

Carnosine: A dipeptide with antioxidant and anti-glycation properties.

Superoxide dismutase (SOD): An enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide

This compound stands out due to its specific derivation from C-phycocyanin and its potent radical scavenging abilities.

Properties

Molecular Formula |

C52H69N11O17S |

|---|---|

Molecular Weight |

1152.2 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C52H69N11O17S/c1-81-23-21-33(53)44(72)60-40(27-43(70)71)50(78)63-39(26-30-11-15-32(65)16-12-30)49(77)62-38(25-29-9-13-31(64)14-10-29)48(76)61-37(24-28-6-3-2-4-7-28)47(75)58-34(17-19-41(66)67)45(73)57-35(18-20-42(68)69)46(74)59-36(51(79)80)8-5-22-56-52(54)55/h2-4,6-7,9-16,33-40,64-65H,5,8,17-27,53H2,1H3,(H,57,73)(H,58,75)(H,59,74)(H,60,72)(H,61,76)(H,62,77)(H,63,78)(H,66,67)(H,68,69)(H,70,71)(H,79,80)(H4,54,55,56)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |

InChI Key |

SEYBSNHZFDKWIX-TZPCGENMSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |

Canonical SMILES |

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4R,5R,9R,10R,12R,13S)-5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid](/img/structure/B12393138.png)

![disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12393145.png)